2,6-Diamino-7-hydroxy-azelaic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

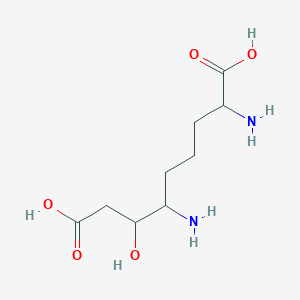

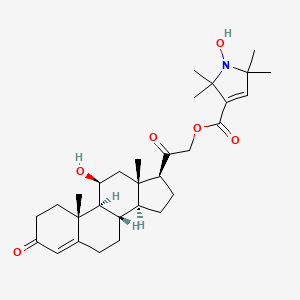

2,6-diamino-7-hydroxy-azelaic acid is a alpha,omega-dicarboxylic acid that is azelaic acid substituted by amino groups at positions 2 and 6. It has a role as a plant metabolite. It is a non-proteinogenic alpha-amino acid, a 3-hydroxy carboxylic acid, a gamma-amino acid, a diamino acid and an alpha,omega-dicarboxylic acid.

科学的研究の応用

Antibacterial Applications

Hybridization with Titanium Dioxide for Antimicrobial Properties Azelaic acid, known for its anti-inflammatory and antimicrobial properties, has been used to functionalize TiO2 microspheres to serve as an antimicrobial agent in cosmetics. The hybridized azelaic acid-TiO2 composites exhibited strong antibacterial activities against both gram-positive and gram-negative bacteria (Leong & Oh, 2018).

Enhanced Pharmaceutical Bioavailability Azelaic acid has been incorporated into liposomal hydrogel (lipogel) formulations, demonstrating improved bioavailability. The new formulation showed strong antibacterial activity, and its stability aligned with the requirements for pharmaceutical preparations (Burchacka et al., 2016).

Dermatological Applications

Azelaic Acid Nanocrystals for Enhanced Dermal Bioavailability A study focused on developing an azelaic acid nanocrystal suspension to enhance its solubility and dissolution rate, aiming to improve its biopharmaceutical properties, primarily the dermal bioavailability. The research also involved creating topical azelaic acid-loaded hydrogels for deeper skin layer delivery (Tomić et al., 2019).

Transfollicular Drug Delivery Azelaic acid-loaded microemulsions have been developed to address challenges in topical application, such as irritation and low permeability. These microemulsions have shown increased flux through the skin, indicating enhanced delivery of azelaic acid into the follicular pathway (Salimi et al., 2020).

Biopolymer Synthesis

Bio-Based Monomer for Biodegradable Polymers Azelaic acid has shown promise as a bio-based monomer for the synthesis of biodegradable and sustainable polymers, plasticizers, and lubricants. Its production from oleic acid and its applications in creating bio-based oligo and polyesters were discussed, emphasizing its biodegradability and sustainability (Todea et al., 2021).

Biochemical Production and Analysis

Biotransformation for Enhanced Yield A study detailed a sustainable biotransformation process using Candida tropicalis as a whole cell biocatalyst to convert nonanoic acid and its esters to azelaic acid, improving the overall yield of azelaic acid in the production process (Kim et al., 2019).

Trace Analysis for Stability Marker Azelaic acid, being a naturally occurring dicarboxylic acid, requires derivatization for GC analysis due to its poor volatility. The study involved enhancing its volatility by derivatization procedures for trace analysis in marketed skin creams, helping in stability studies (Alzweiri et al., 2013).

特性

製品名 |

2,6-Diamino-7-hydroxy-azelaic acid |

|---|---|

分子式 |

C9H18N2O5 |

分子量 |

234.25 g/mol |

IUPAC名 |

2,6-diamino-7-hydroxynonanedioic acid |

InChI |

InChI=1S/C9H18N2O5/c10-5(7(12)4-8(13)14)2-1-3-6(11)9(15)16/h5-7,12H,1-4,10-11H2,(H,13,14)(H,15,16) |

InChIキー |

XMYUTJGBCFJNFF-UHFFFAOYSA-N |

正規SMILES |

C(CC(C(CC(=O)O)O)N)CC(C(=O)O)N |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] (2S,3S,4R,5S,6R)-5-acetamido-3,4,6-trihydroxyoxane-2-carboxylate](/img/structure/B1210699.png)

![6-Amino-7,8-dimethyl-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridine-2,4-dione](/img/structure/B1210703.png)

![4-methyl-10H-furo[3,2-a]carbazole](/img/structure/B1210707.png)

![7-Oxa-3-azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B1210708.png)